An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)picolinohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)picolinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The introduction of a trifluoromethyl (-CF3) group into a pyridine scaffold is a well-established strategy in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of a molecule.[1] The potent electron-withdrawing nature of the -CF3 group can significantly impact a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] 5-(Trifluoromethyl)picolinohydrazide belongs to this important class of compounds, combining the trifluoromethylpyridine core with a hydrazide moiety. Hydrazides themselves are key functional groups in many pharmaceutical agents, known for their ability to form stable hydrogen bonds with biological targets.[4]
Molecular Structure and Core Properties
The molecular structure of 5-(Trifluoromethyl)picolinohydrazide is characterized by a pyridine ring substituted with a trifluoromethyl group at the 5-position and a hydrazide group at the 2-position.
Table 1: Estimated Core Physicochemical Properties of 5-(Trifluoromethyl)picolinohydrazide
| Property | Estimated Value/Information | Source/Basis of Estimation |
| IUPAC Name | 5-(Trifluoromethyl)pyridine-2-carbohydrazide | Based on IUPAC nomenclature rules. |
| Molecular Formula | C₇H₆F₃N₃O | Calculated based on structure. |
| Molecular Weight | 205.14 g/mol | Calculated based on molecular formula. |
| CAS Number | Not readily available | |
| Appearance | Likely a white to off-white solid | Based on related compounds like 5-(Trifluoromethyl)picolinamide.[5] |
| Melting Point (°C) | Estimated range: 140 - 170 | Inferred from related compounds such as 2-Hydroxy-5-(trifluoromethyl)pyridine (145-149 °C) and other trifluoromethylpyridine derivatives.[6][7] |
| Boiling Point (°C) | > 200 (with decomposition) | Hydrazides often decompose at high temperatures. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | Based on the general solubility of trifluoromethylpyridine derivatives and hydrazides.[8][9] |
| Calculated logP | ~0.8 | Estimated from the calculated XLogP3 of 0.9 for the closely related 5-(Trifluoromethyl)picolinamide.[5] |
| Estimated pKa | ~2-3 and ~11-12 | Estimated based on the pKa of the pyridine nitrogen in similar compounds and the hydrazide moiety. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-(Trifluoromethyl)picolinohydrazide.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of dry, powdered 5-(Trifluoromethyl)picolinohydrazide into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
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-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be used to calculate the enthalpy of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Determination of Octanol-Water Partition Coefficient (LogP) by HPLC
Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable determination of LogP by correlating the retention time of the analyte with that of known standards.[10][11]
Protocol:
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Standard Preparation: Prepare a series of standard compounds with known LogP values spanning a range that is expected to include the analyte. Dissolve each standard in the mobile phase.
-
Sample Preparation: Prepare a stock solution of 5-(Trifluoromethyl)picolinohydrazide in a suitable organic solvent (e.g., acetonitrile) and dilute with the mobile phase.
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HPLC Conditions:
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy).
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Injection Volume: 10 µL.
-
-
Calibration Curve: Inject the standard solutions and record their retention times. Plot the logarithm of the retention factor (k') versus the known LogP values to generate a calibration curve. The retention factor k' is calculated as: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.
-
Sample Analysis: Inject the sample solution and determine its retention time.
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LogP Calculation: Use the retention time of the sample to calculate its k' and then determine its LogP from the calibration curve.
Caption: Workflow for LogP Determination using HPLC.
pKa Determination by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like 5-(Trifluoromethyl)picolinohydrazide, potentiometric titration is a reliable method to determine the pKa values.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of 5-(Trifluoromethyl)picolinohydrazide in a known volume of deionized water. A co-solvent such as methanol or DMSO may be used if solubility is an issue, but its effect on the pKa should be noted.
-
Titration Setup:
-
Place the sample solution in a thermostatted beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Acid Titration: Titrate the sample solution with the standardized HCl, recording the pH after each incremental addition of the titrant. Continue the titration past the equivalence point.
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Base Titration: In a separate experiment, titrate a fresh sample solution with the standardized NaOH, recording the pH after each incremental addition.
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-
Data Analysis:
-
Plot the pH versus the volume of titrant added for both titrations.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curves. The first derivative of the titration curve can be used to accurately determine the equivalence points.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-(Trifluoromethyl)picolinamide | C7H5F3N2O | CID 4277056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iskweb.co.jp [iskweb.co.jp]
- 8. 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 80194-69-0 [chemicalbook.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
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